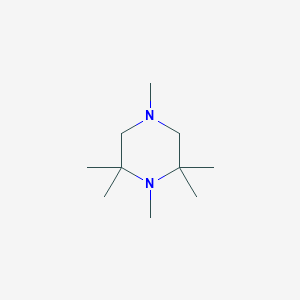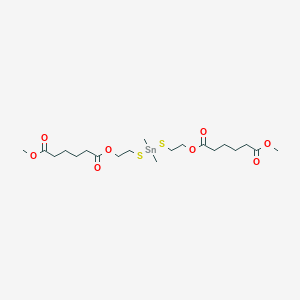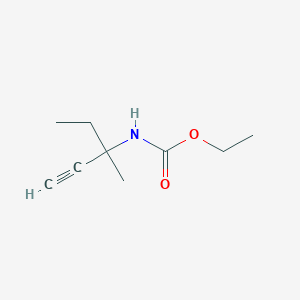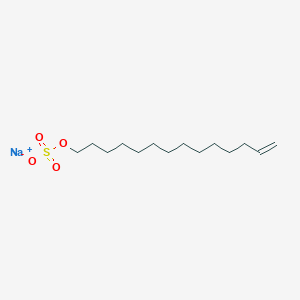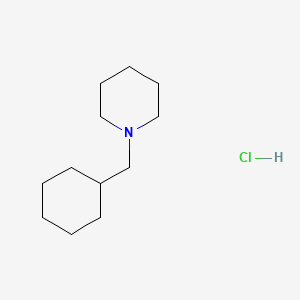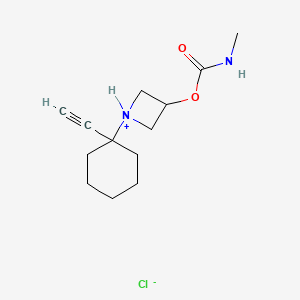![molecular formula C36H24CaN4O12S2Sr B13770141 calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate CAS No. 55491-44-6](/img/structure/B13770141.png)
calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant red hue and is commonly used as a pigment in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by coupling with 3-carboxy-2-hydroxynaphthalene. The reaction is carried out in an acidic medium, usually with hydrochloric acid, to facilitate the formation of the diazonium salt. The resulting diazonium compound is then coupled with the naphthol derivative to form the azo dye. The final step involves the addition of calcium and strontium salts to form the desired pigment.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process begins with the diazotization of 2-amino-5-methylbenzenesulfonic acid in the presence of hydrochloric acid and sodium nitrite. The diazonium salt formed is then coupled with 3-carboxy-2-hydroxynaphthalene in an alkaline medium. Finally, calcium chloride and strontium chloride are added to the reaction mixture to precipitate the pigment, which is then filtered, washed, and dried.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is used as a model compound to study the behavior of azo dyes under various chemical conditions. It is also used in the development of new synthetic methodologies for the preparation of complex organic molecules.
Biology
In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. Its vibrant color makes it an excellent choice for highlighting specific structures within cells and tissues.
Medicine
In medicine, the compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery applications.
Industry
In industrial applications, this compound is widely used as a pigment in the production of paints, inks, and plastics. Its stability and vibrant color make it a popular choice for coloring various materials.
Mechanism of Action
The mechanism of action of calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate primarily involves its interaction with light. The azo group in the compound absorbs light in the visible spectrum, leading to the vivid color observed. Additionally, the compound can form stable complexes with metal ions, which can influence its chemical behavior and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Barium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
- Manganese;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
- Sodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
Uniqueness
Calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is unique due to its ability to form stable complexes with both calcium and strontium ions. This dual metal ion complexation imparts unique properties to the compound, such as enhanced stability and distinct color characteristics, making it particularly valuable in industrial applications.
Properties
CAS No. |
55491-44-6 |
|---|---|
Molecular Formula |
C36H24CaN4O12S2Sr |
Molecular Weight |
896.4 g/mol |
IUPAC Name |
calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C18H14N2O6S.Ca.Sr/c2*1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;;/h2*2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;;2*+2/p-4 |
InChI Key |
DMCIOJSMBNVCHJ-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
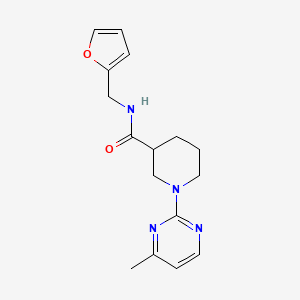
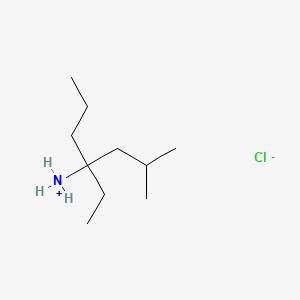
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
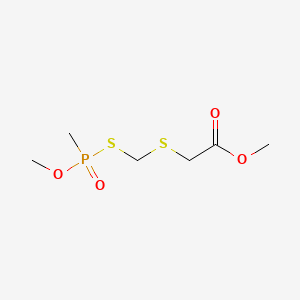
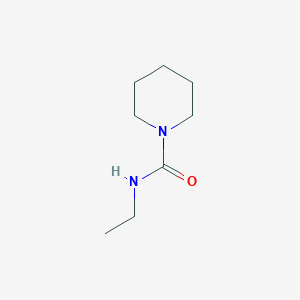
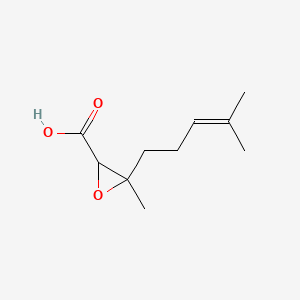
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
